4,4-Difluorobutan-2-amine
Description
4,4-Difluorobutan-2-amine (C₄H₉F₂N) is a fluorinated secondary amine characterized by two fluorine atoms at the C4 position and an amine group at the C2 position. Its hydrochloride salt (CID 20766333) is a stable derivative commonly used in pharmaceutical and agrochemical research. Key structural features include:
Properties
IUPAC Name |
4,4-difluorobutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N/c1-3(7)2-4(5)6/h3-4H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOJRPSNKWSTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorobutan-2-amine typically involves the introduction of fluorine atoms into a butane chain followed by the incorporation of an amine group. One common method involves the reduction of difluorobenzyl acetate to obtain hemiacetal, which is then catalyzed with organic acid and reacted with ylide phosphorous salt to produce difluorobenzyl crotonic ester. This ester is hydrolyzed under basic conditions to yield difluorobenzyl butenoic acid, which is then catalytically hydrogenated to form 4,4-difluorobenzyl butyrate. The final step involves directing this compound with Evans’ chiral auxiliaries to obtain chiral azides, which are then hydrogenated and protected with amino acids to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of catalytic hydrogenation and chiral auxiliaries ensures the production of optically pure compounds, which are essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorobutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure selective reactivity .
Major Products Formed
Major products formed from these reactions include various fluorinated derivatives, amine-modified compounds, and other functionalized molecules that retain the core structure of this compound .
Scientific Research Applications
4,4-Difluorobutan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Difluorobutan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug design. The pathways involved often include modulation of enzyme activity and receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
4,4-Difluorobutan-1-amine Hydrochloride
4,4,4-Trifluorobutan-2-amine
- Molecular Formula : C₄H₈F₃N
- Key Differences :
- Fluorine Substitution : Three fluorines at C4 (vs. two in this compound).
- Molecular Weight : 127.109 g/mol (vs. 109.07 g/mol for C₄H₉F₂N) .
The additional fluorine increases electronegativity and may improve binding affinity in receptor-targeted applications but could reduce metabolic stability due to higher halogen content.
4-(2,6-Difluorophenyl)butan-2-amine Hydrochloride
- Molecular Formula : C₁₀H₁₄ClF₂N
- Key Differences :
- Purity : ≥95% (commercially available for specialized studies) .
Data Table: Comparative Properties
Research Findings and Trends
- Patent Disparity : The 71 patents for 4,4-difluorobutan-1-amine HCl highlight its dominance in industrial applications, likely due to optimized synthetic scalability or receptor compatibility .
- Fluorine Impact : Increasing fluorine atoms (e.g., trifluoro vs. difluoro) correlates with higher molecular weight and altered electronic properties, influencing drug solubility and target engagement .
- Aromatic vs. Aliphatic : The phenyl-substituted analogue (C₁₀H₁₄ClF₂N) demonstrates the trade-off between aromatic interactions and increased structural complexity .
Biological Activity
4,4-Difluorobutan-2-amine is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
This compound is an amine derivative characterized by the presence of two fluorine atoms at the 4-position of a butan-2-amine backbone. Its chemical structure can be represented as follows:
The synthesis of this compound typically involves the reaction of difluorobutane with amine derivatives under controlled conditions to ensure the introduction of the amino group at the correct position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 28 µg/mL, comparable to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 20 | Ciprofloxacin (18) |
| Escherichia coli | 24 | Ciprofloxacin (20) |
| Pseudomonas aeruginosa | 28 | Ciprofloxacin (20) |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating IC50 values in the range of 0.69 to 22 mM across different types of cancer cells. The mechanism of action is believed to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation .
| Cancer Cell Line | IC50 (mM) |
|---|---|
| MCF-7 | 0.69 |
| A549 | 1.5 |
| Huh7 | 22 |
Case Studies
- Antimicrobial Efficacy : A case study published in Frontiers in Chemistry highlighted the antimicrobial properties of various amine derivatives, including this compound. The study utilized disk diffusion methods and reported substantial inhibition zones against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another significant study focused on the anticancer potential of amine compounds, including this compound. The research indicated that compounds with similar structures exhibited promising results in inhibiting tumor growth in vitro and suggested further investigation into their mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
